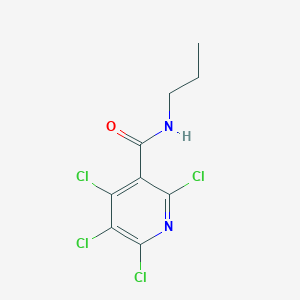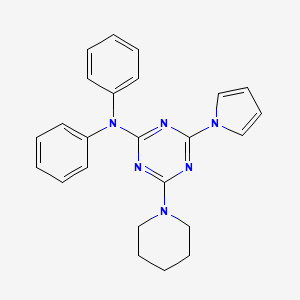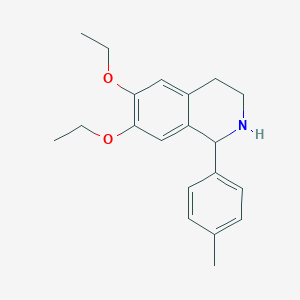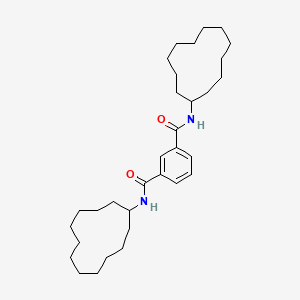![molecular formula C18H11F3N2O4 B11506148 (5E)-5-[(4-hydroxyphenyl)methylidene]-1-[3-(trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trione](/img/structure/B11506148.png)
(5E)-5-[(4-hydroxyphenyl)methylidene]-1-[3-(trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5E)-5-[(4-hydroxyphenyl)methylidene]-1-[3-(trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trione is a complex organic molecule with significant potential in various scientific fields. This compound features a unique structure that includes a hydroxyphenyl group, a trifluoromethylphenyl group, and a diazinane trione core. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(4-hydroxyphenyl)methylidene]-1-[3-(trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trione typically involves multiple steps, including the formation of the diazinane trione core and the subsequent attachment of the hydroxyphenyl and trifluoromethylphenyl groups. Common synthetic routes may involve:
Formation of the Diazinane Trione Core: This step often includes the reaction of appropriate precursors under controlled conditions to form the trione structure.
Attachment of the Hydroxyphenyl Group: This step may involve the use of coupling reactions to attach the hydroxyphenyl group to the core.
Attachment of the Trifluoromethylphenyl Group:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
The compound (5E)-5-[(4-hydroxyphenyl)methylidene]-1-[3-(trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The trione core can be reduced to form dihydro derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it useful for investigating cellular processes and pathways.
Medicine
In medicine, (5E)-5-[(4-hydroxyphenyl)methylidene]-1-[3-(trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trione is explored for its therapeutic potential. It may exhibit activity against certain diseases, making it a candidate for drug development.
Industry
In industrial applications, the compound is used in the development of advanced materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other specialty products.
Mechanism of Action
The mechanism of action of (5E)-5-[(4-hydroxyphenyl)methylidene]-1-[3-(trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biomolecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cellular membranes. The diazinane trione core may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A compound with a similar trione core but different substituents.
Disilanes: Organosilicon compounds with unique electronic properties.
Fluorine compounds: Compounds containing fluorine atoms, which share some chemical properties with the trifluoromethyl group.
Uniqueness
The uniqueness of (5E)-5-[(4-hydroxyphenyl)methylidene]-1-[3-(trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trione lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both hydroxyphenyl and trifluoromethylphenyl groups, along with the diazinane trione core, makes it a versatile compound with diverse applications.
Properties
Molecular Formula |
C18H11F3N2O4 |
|---|---|
Molecular Weight |
376.3 g/mol |
IUPAC Name |
(5E)-5-[(4-hydroxyphenyl)methylidene]-1-[3-(trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C18H11F3N2O4/c19-18(20,21)11-2-1-3-12(9-11)23-16(26)14(15(25)22-17(23)27)8-10-4-6-13(24)7-5-10/h1-9,24H,(H,22,25,27)/b14-8+ |
InChI Key |
YNGKDPLQOXRAQT-RIYZIHGNSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)O)/C(=O)NC2=O)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C(=CC3=CC=C(C=C3)O)C(=O)NC2=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3'-methyl-5'-phenyl-1-[(2Z)-3-phenylprop-2-en-1-yl]-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11506068.png)

methanone](/img/structure/B11506082.png)
![{7-[Chloro(difluoro)methyl]-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidin-2-yl}(morpholin-4-yl)methanone](/img/structure/B11506095.png)
![5-(2,4-dichlorophenyl)-2-methyl-2,3,5,6-tetrahydro-4H-pyrano[2,3-a][4,7]phenanthrolin-4-one](/img/structure/B11506100.png)
![N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B11506105.png)
![N-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-2-nitro-4-(trifluoromethyl)aniline](/img/structure/B11506107.png)
![N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-4-hydroxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B11506109.png)
![2-[(4-Hydroxy-6-propylpyrimidin-2-YL)sulfanyl]-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}acetamide](/img/structure/B11506118.png)

![3-{[2-(4-Fluorophenyl)ethyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11506126.png)


![N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-{[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11506143.png)
